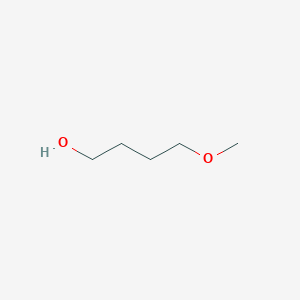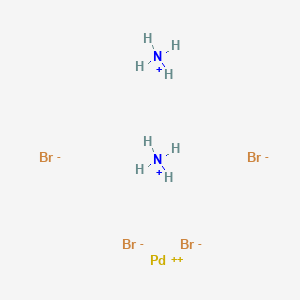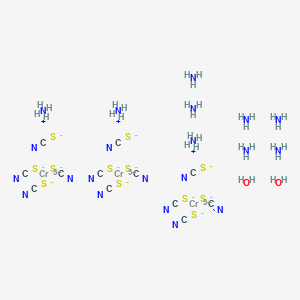
Formanilide
Vue d'ensemble
Description
Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C7H7NO. It is the formamide derivative of aniline and appears as a colorless or white solid. This compound is notable for its role as an additive in rubber products and as a common synthetic intermediate in various chemical processes .
Applications De Recherche Scientifique
Formanilide has a wide range of applications in scientific research:
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Mécanisme D'action
Target of Action
Formanilide is a precursor to the fungicide mepanipyrim
Mode of Action
It is known that dehydration of this compound gives phenylisocyanide
Biochemical Pathways
Formanilides are important intermediates widely used in the synthesis of industrial chemicals, drugs, dyes, cosmetics, and food additives . Formylation of amines is an important method for the synthesis of these compounds . .
Pharmacokinetics
It is known that this compound exists as a mixture of trans and cis species in a chloroform solution . This suggests that the compound may have different pharmacokinetic properties depending on its isomeric form.
Result of Action
It is known that this compound is a precursor to the fungicide mepanipyrim , suggesting that it may have antifungal properties
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, this compound has been isolated from the culture broth of Perenniporia fraxinea , suggesting that it may be produced in certain microbial environments.
Analyse Biochimique
Biochemical Properties
Formanilide is the simplest aromatic molecule exhibiting a peptide bond . The peptide bond, –NH–C(O)–, is one of the most important linkages taking place in nature as it is the base for the binding of different amino acids in the formation of proteins . This compound serves as a model for studying the conformational isomerism of the peptide group and the large amplitude motions related to this functional group .
Cellular Effects
It is known that this compound is a precursor to the fungicide mepanipyrim , suggesting that it may have some biological activity.
Molecular Mechanism
It is known that dehydration of this compound gives phenylisocyanide , indicating that it can undergo chemical transformations under certain conditions.
Temporal Effects in Laboratory Settings
It is known that this compound exists as a mixture of trans and cis species with about the same abundance in a chloroform solution .
Metabolic Pathways
This compound is involved in multiple metabolic pathways such as denaturation of protein, oxidation of lipid, decomposition of reducing sugar, and oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formanilide can be synthesized through several methods. One common approach involves the formylation of aniline using formic acid. This reaction can be carried out under reflux conditions in the presence of a dehydrating agent such as toluene, which helps to remove the water formed during the reaction . Another method involves the hydrogenation of nitroarenes to formanilides using a palladium catalyst in the presence of formic acid .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with dimethylformamide in the presence of an acid catalyst . This method is efficient and yields high purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Formanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-phenylformamide oxides.
Reduction: It can be reduced to aniline under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.
Major Products Formed:
Oxidation: N-phenylformamide oxides.
Reduction: Aniline.
Substitution: Various substituted formanilides depending on the substituent used.
Comparaison Avec Des Composés Similaires
- Benzamide
- Acetanilide
- N-methylformamide
Formanilide’s unique properties and versatility make it an important compound in various fields of research and industry.
Propriétés
IUPAC Name |
N-phenylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNPESBYVVLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025338 | |
| Record name | Formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
520 °F at 760 mmHg (NTP, 1992), 271 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |
| Record name | N-Phenylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
103-70-8 | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2805XEA9CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details



















































































Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Formanilide?
A1: this compound has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive spectroscopic data, including IR, UV, NMR (1H and 13C), and microwave spectra, has been reported for this compound. [, , , , , , , , ] These studies provide insights into its conformational dynamics, vibrational modes, and electronic structure.
Q3: Does this compound exhibit isomerism?
A3: Yes, this compound exists as two conformational isomers, cis and trans, arising from restricted rotation around the amide bond. [, , , , , , ] The trans isomer is generally more stable in the gas phase and nonpolar solvents. [, , ]
Q4: How does the conformation of this compound change upon complexation with water?
A4: Interestingly, studies show that complexation with water can switch the preferred conformation of this compound from trans to cis. [] This conformational switch is driven by the formation of sequential hydrogen bonds between water molecules and the cis amide and carbonyl groups. []
Q5: How does protonation affect the 13C NMR shifts in this compound?
A5: Protonation of this compound leads to characteristic shifts in its 13C NMR spectrum. The ring carbon directly attached to the amide group exhibits an upfield shift, while the remaining ring carbons and the carbonyl carbon show downfield shifts. [] This observation suggests a complex interplay of electronic effects upon protonation.
Q6: How does this compound behave under acidic and alkaline hydrolysis conditions?
A6: this compound undergoes hydrolysis under both acidic and alkaline conditions. [, , ] Acidic hydrolysis proceeds via a specific acid-catalyzed mechanism (AAC2), while alkaline hydrolysis follows a modified base-catalyzed mechanism (BAC2). [, ]
Q7: Can the hydrolysis rates of this compound derivatives be predicted?
A7: Yes, research has demonstrated a correlation between the calculated reaction enthalpies (using DFT methods) and the experimentally determined hydrolysis rate constants for various substituted Formanilides. [] This correlation allows for the prediction of hydrolysis rates for novel this compound derivatives.
Q8: Can this compound act as an ambident nucleophile in alkylation reactions?
A8: Yes, the this compound anion can undergo alkylation at either the nitrogen or oxygen atom, making it an ambident nucleophile. [, ] The site of alkylation is heavily influenced by the counterion and solvent. [, ] Alkali metal salts predominantly yield N-alkylated products, while silver salts favor O-alkylation. [, ]
Q9: Can this compound be used as a protecting group for anilines?
A9: Yes, due to its ability to undergo quantitative photodecarbonylation upon irradiation, this compound has been proposed as a photosensitive protecting group for anilines. []
Q10: What is the role of this compound in pesticide synergism?
A10: Certain this compound derivatives, particularly those with halogen or alkyl substituents on the phenyl ring, have shown synergistic effects when combined with various insecticides and acaricides. [, ] This synergistic activity is attributed, in part, to the inhibition of pesticide-degrading enzymes (oxidases and esterases) by Formanilides. [, ]
Q11: How is this compound employed in the synthesis of ureas?
A11: this compound can serve as a starting material for the synthesis of ureas via ruthenium-complex-catalyzed dehydrogenative coupling with amines. [] This reaction proceeds with the release of hydrogen gas and offers a novel route to N,N′-disubstituted and trisubstituted ureas. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry, particularly DFT calculations, has been extensively employed to investigate the conformational preferences, electronic properties, and reactivity of this compound. [, , , , , , ]
Q13: How do substituents on the phenyl ring affect the properties of this compound?
A13: Substituents on the phenyl ring significantly influence the conformational equilibrium, electronic distribution, and reactivity of this compound. [, , , ] These effects have been systematically investigated through experimental and computational studies, providing insights into structure-activity relationships.
Q14: Can constrained DFT be used to study electron transfer in systems containing this compound?
A14: Yes, constrained DFT has been successfully employed to calculate electron transfer parameters, such as driving force and reorganization energy, in systems containing this compound as a donor or acceptor moiety. [] For example, this method has provided insights into the charge recombination dynamics of this compound-anthraquinone dyads and triads. []
Q15: Has the metabolic fate of this compound derivatives been investigated?
A15: Yes, studies have examined the metabolism of certain this compound derivatives, such as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), a metabolite of the insecticide Amitraz. [] These studies have identified key metabolic pathways and intermediates, highlighting the role of enzymatic degradation in the detoxification of this compound-based compounds.
Q16: What analytical methods are used to detect and quantify this compound and its derivatives?
A16: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and NMR spectroscopy. [, , ] These methods are crucial for monitoring reactions, analyzing complex mixtures, and assessing environmental or biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



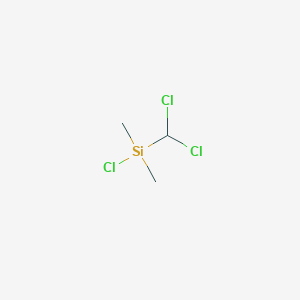


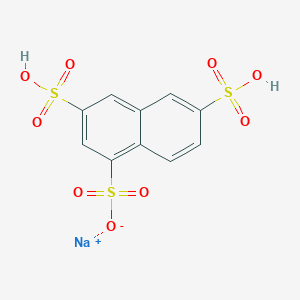
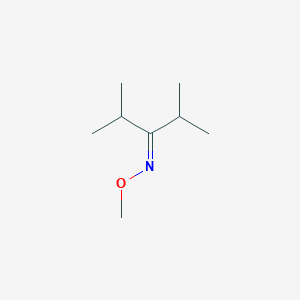
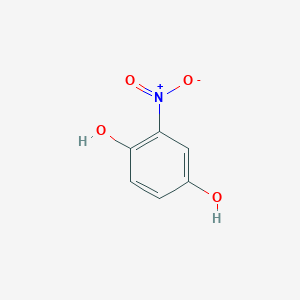
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
